[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol
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Overview
Description
[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol is a complex organic compound that features a pyrazole ring substituted with bromine and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the bromine and chloropyridine groups. The final step involves the addition of a methanol group to the pyrazole ring. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: The bromine or chlorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]aldehyde, while substitution of the bromine atom with an amine can produce [3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol.
Scientific Research Applications
Chemistry
In chemistry, [3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of halogenated pyrazoles on biological systems. Its interactions with enzymes and receptors can provide insights into the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for the development of drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of [3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity and function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- [3-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol
- [3-bromo-1-(3-fluoropyridin-2-yl)-1H-pyrazol-5-yl]methanol
- [3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]ethanol
Uniqueness
Compared to similar compounds, [3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol stands out due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and interactions with other molecules
Properties
CAS No. |
1351218-42-2 |
---|---|
Molecular Formula |
C9H7BrClN3O |
Molecular Weight |
288.5 |
Purity |
95 |
Origin of Product |
United States |
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